molecular formula C20H17ClN4O3 B040311 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline CAS No. 115687-05-3

5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline

Cat. No. B040311
CAS RN: 115687-05-3
M. Wt: 396.8 g/mol
InChI Key: KLNPVNZJCWIQSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H17ClN4O3 . Its molecular weight is 396.8 g/mol . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are also available .

Scientific Research Applications

Pharmaceutical Research

CPNQ, like many nitroarylpiperazines, could be of interest in pharmaceutical research. The piperazine ring is a common feature in many biologically active molecules, suggesting potential applications in drug design and discovery.

Organic Synthesis

The presence of multiple functional groups in CPNQ, including a nitro group and a chlorobenzoyl group, could make it a useful starting material or intermediate in organic synthesis.

Biological Properties

The nitro group on the quinoline ring might influence the compound’s reactivity and potential biological properties. Further research could explore these properties in more detail.

Lipophilicity Studies

The presence of a chlorine atom in the chlorobenzoyl group may affect the lipophilicity (fat solubility) of the molecule. This could make CPNQ useful in studies investigating how lipophilicity affects the behavior of molecules in biological systems.

Nucleophilic Substitution Reactions

The nitro group on the quinoline ring might be susceptible to nucleophilic substitution reactions. This could make CPNQ a useful compound in studies of these types of chemical reactions.

Hydrolysis Studies

The chlorobenzoyl group in CPNQ could potentially undergo hydrolysis (reaction with water) under specific conditions. This could make CPNQ a useful compound in studies of hydrolysis reactions.

properties

IUPAC Name

(4-chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c21-15-5-3-14(4-6-15)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-16(17)2-1-9-22-19/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNPVNZJCWIQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398200
Record name (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline

CAS RN

115687-05-3
Record name (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CPNQ
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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